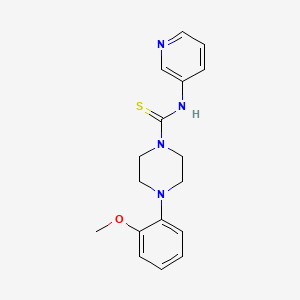![molecular formula C22H32N2O3 B5518894 1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)
1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone" is a complex organic molecule that involves multiple functional groups, including a piperidine and a pyrrolidinone ring. This compound likely exhibits unique chemical and physical properties due to its structure, which includes both hydrophobic and hydrophilic components, allowing it to interact with various other chemical entities in diverse ways.
Synthesis Analysis
The synthesis of complex molecules such as "1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone" involves multiple steps, including functional group transformations and ring-closure reactions. An analogous process is described in the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines, which involves reactions of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine as a catalyst (Mekheimer, R., Mohamed, N., & Sadek, K., 1997). This method may offer insights into the potential synthetic routes for the target compound by highlighting the importance of catalysts and specific reactants in facilitating complex ring formations.
Molecular Structure Analysis
The molecular and crystal structure of similar compounds has been determined using X-ray diffraction analysis, revealing the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. Such studies indicate that compounds with hydroxy derivatives of hydropyridine show considerable conformational flexibility and can form extensive hydrogen bonding networks (Kuleshova, L., & Khrustalev, V., 2000). This suggests that "1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone" may also exhibit significant hydrogen bonding, influencing its physical and chemical properties.
Chemical Reactions and Properties
The chemical reactivity of compounds containing piperidine and pyrrolidinone units involves nucleophilic addition, cyclization, and substitution reactions. For instance, heterocyclization of acryloyloxiranes with methylamine has been shown to produce 3-hydroxy-4-piperidinones, demonstrating the reactivity of these compounds towards nucleophiles (Zvonok, A., Bíba, V., & Stanishevskii, L. S., 1988). This indicates that our target compound may also participate in similar reactions, potentially leading to the formation of new structures or functional groups upon interaction with nucleophiles.
Physical Properties Analysis
The physical properties of compounds are deeply influenced by their molecular structure. For example, studies on the crystal structures of similar compounds have revealed the role of hydrogen bonds in molecular packing (Kuleshova, L., & Khrustalev, V., 2000). These interactions not only affect the melting and boiling points but also solubility in various solvents, which is crucial for applications in different fields of chemistry and pharmacology.
科学的研究の応用
Parkinsonism and Neurodegenerative Diseases
Research has identified certain compounds, notably MPTP (a neurotoxin), which can induce parkinsonism, a condition that mimics Parkinson's disease symptoms. This discovery, rooted in the analysis of illicit drug use, underscores the chemical's potential for studying neurodegenerative diseases and developing relevant models for research (Hansen J N Van et al., 1983).
Antidepressant and Anxiolytic Drug Development
Studies on selective serotonin receptor antagonists, like DU 125530, show promise in treating anxiety and mood disorders, emphasizing the role of chemical compounds in developing new therapeutic options (E. Rabiner et al., 2002).
HIV Treatment
The metabolic pathways and excretion of HIV-1 protease inhibitors, such as L-735,524, highlight the importance of chemical compounds in understanding drug metabolism and optimizing dosing for therapeutic efficacy (S. Balani et al., 1995).
Sleep Disorders
Research into orexin 1 and 2 receptor antagonists, like SB-649868, for treating insomnia reflects the exploration of chemical compounds to modulate sleep-wake cycles, showcasing another avenue of therapeutic development (C. Renzulli et al., 2011).
Occupational Health and Safety
Investigations into isothiazolinone derivatives and their effects on human health underscore the importance of studying chemical compounds to understand and mitigate occupational hazards (Massimilliano Pazzaglia et al., 1996).
Environmental and Public Health
Studies on the urinary concentrations of polycyclic aromatic hydrocarbon metabolites in the US population serve as a reminder of the pervasive nature of chemical compounds in our environment and their potential implications for public health (Zheng Li et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[[1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-3-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-22(2,27)11-10-17-6-3-8-19(14-17)21(26)24-13-4-7-18(16-24)15-23-12-5-9-20(23)25/h3,6,8,14,18,27H,4-5,7,9-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOIAFBGFGWYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCC(C2)CN3CCCC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)
![N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)
![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518837.png)
![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)
![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5518856.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518867.png)

![2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5518888.png)

![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)


![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)